(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride

CAS No.: 1803603-80-6

Cat. No.: VC2883396

Molecular Formula: C8H18ClN

Molecular Weight: 163.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803603-80-6 |

|---|---|

| Molecular Formula | C8H18ClN |

| Molecular Weight | 163.69 g/mol |

| IUPAC Name | N-(cyclobutylmethyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H |

| Standard InChI Key | OMRSQWNDTWSQPI-UHFFFAOYSA-N |

| SMILES | CC(C)NCC1CCC1.Cl |

| Canonical SMILES | CC(C)NCC1CCC1.Cl |

Introduction

Chemical Structure and Properties

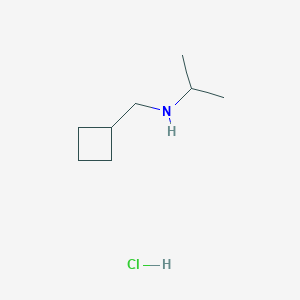

The chemical structure of (cyclobutylmethyl)(propan-2-yl)amine hydrochloride consists of a cyclobutyl ring with a methylene bridge connecting to a nitrogen atom, which is also bonded to an isopropyl group. The nitrogen atom is protonated, forming an ammonium salt with a chloride counter-ion.

Table 1: Chemical Identifiers and Basic Properties of (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | N-(cyclobutylmethyl)propan-2-amine hydrochloride |

| CAS Number | 1803603-80-6 |

| Molecular Formula | C8H17N·HCl |

| Molecular Weight | 163.69 g/mol |

| InChI | 1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H |

| InChI Key | OMRSQWNDTWSQPI-UHFFFAOYSA-N |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

The compound features a cyclobutyl ring, which is a four-membered carbon ring that contributes to the compound's structural rigidity and unique spatial configuration . The secondary amine structure, with both cyclobutylmethyl and isopropyl substituents, affects its basicity and hydrogen-bonding capabilities. As a hydrochloride salt, the compound is expected to exhibit greater water solubility and different physicochemical properties compared to its free base form.

Structural Components Analysis

Understanding the key structural components of (cyclobutylmethyl)(propan-2-yl)amine hydrochloride provides insight into its chemical behavior and potential applications.

Table 2: Key Structural Components of (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride

| Structural Component | Description | Contribution to Properties |

|---|---|---|

| Cyclobutyl Ring | Four-membered carbon ring | Provides conformational rigidity, strain energy, and distinct spatial arrangement |

| Methylene Bridge | -CH2- group connecting cyclobutyl to amine | Adds flexibility between the ring and the amine center |

| Secondary Amine | -NH- group with two carbon substituents | Serves as a hydrogen bond donor, protonation site |

| Isopropyl Group | Branched three-carbon unit | Contributes hydrophobicity, steric bulk around nitrogen |

| Hydrochloride Salt | Protonated amine with Cl- counter-ion | Increases water solubility, modifies bioavailability in pharmaceutical contexts |

The cyclobutyl ring is particularly noteworthy due to its ring strain and conformational constraints, which can influence the compound's reactivity and binding properties if used in biological systems. The combination of the rigid cyclobutyl group with the branched isopropyl substituent creates an asymmetric environment around the nitrogen atom, potentially affecting its behavior in chemical reactions and interactions with various substrates.

| Compound | Physical State | Boiling Point | Density | LogP |

|---|---|---|---|---|

| (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride | Solid* | Not available | Not available | Not available |

| 1-Cyclobutylmethanamine | Liquid | 95.6±8.0 °C at 760 mmHg | 0.8±0.1 g/cm³ | 0.50 |

| Benzyl(cyclobutylmethyl)amine | Liquid* | 262.3 °C at 760 mmHg | 0.984 g/cm³ | 2.97 |

*Presumed physical state based on similar compounds

Based on the nature of amine hydrochlorides, we can reasonably expect:

-

Higher melting point compared to the free base form due to ionic character

-

Crystalline solid appearance at room temperature

-

Significant water solubility, typical of amine hydrochloride salts

-

Potential hygroscopicity (tendency to absorb moisture from air)

-

Acidic character in aqueous solutions

-

Lower solubility in non-polar organic solvents compared to the free base

A relevant example from the literature is the synthesis method for N-(3-aminopropyl)methacrylamide hydrochloride, which demonstrates typical approaches to forming amine hydrochlorides . The general process involves protecting group chemistry, sequential substitution reactions, and final salt formation with HCl.

The synthesis might proceed as follows:

-

Formation of the free base (cyclobutylmethyl)(propan-2-yl)amine through appropriate methods

-

Dissolution of the free base in a suitable solvent (e.g., tetrahydrofuran or diethyl ether)

-

Addition of anhydrous HCl or HCl gas to the solution until complete precipitation

-

Isolation and purification of the resulting hydrochloride salt

| Spectroscopic Method | Expected Features | Diagnostic Value |

|---|---|---|

| ¹H NMR | Signals for cyclobutyl protons (1.8-2.2 ppm), methylene bridge (2.5-3.0 ppm), isopropyl methyl groups (1.0-1.2 ppm), isopropyl methine (2.8-3.2 ppm), and broad NH₂⁺ peak (8.0-9.0 ppm) | Structure confirmation |

| ¹³C NMR | Signals for cyclobutyl carbons (15-35 ppm), methylene bridge (45-55 ppm), isopropyl methyl carbons (20-25 ppm), and isopropyl methine (45-55 ppm) | Carbon skeleton verification |

| IR | N-H stretching (3300-2800 cm⁻¹, broad), C-H stretching (2980-2850 cm⁻¹), C-N stretching (1200-1020 cm⁻¹) | Functional group confirmation |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the free base (m/z 127), fragmentation patterns showing loss of isopropyl or cyclobutyl groups | Molecular weight verification |

These predicted spectral features are based on typical patterns observed for similar amines and their hydrochloride salts .

The research findings presented in literature on (4-alkoxyphenyl)glycinamides provide context for how similar amine-containing structures are studied for their biological activities . The data from such studies demonstrate how subtle structural modifications can significantly impact biological activity, with EC₅₀ values ranging from nanomolar to micromolar concentrations depending on specific structural features.

| Hazard Type | Statement | Recommended Precautions |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves, avoid skin contact |

| Eye Irritation | H319 | Wear eye protection, avoid eye contact |

| Respiratory Irritation | H335 | Use in well-ventilated area, avoid breathing dust/vapors |

The compound carries a "Warning" signal word, indicating moderate hazard potential . Precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Comparative Analysis with Related Compounds

To better understand the place of (cyclobutylmethyl)(propan-2-yl)amine hydrochloride in the broader landscape of similar compounds, a comparative analysis is valuable:

Table 8: Comparison of (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride | C₈H₁₇N·HCl | 163.69 | Cyclobutylmethyl + isopropyl on N |

| 1-Cyclobutylmethanamine | C₅H₁₁N | 85.15 | Primary amine with cyclobutylmethyl |

| Benzyl(cyclobutylmethyl)amine | C₁₂H₁₇N | 175.28 | Cyclobutylmethyl + benzyl on N |

| N-[[2-(cyclohexylmethyl)cyclobutyl]methyl]propan-2-amine | C₁₅H₂₉N | 223.40 | More complex cycloalkyl structure |

| Propan-2-amine-d6 hydrochloride | C₃H₄D₆ClN | 101.61 | Deuterated isopropylamine HCl |

| (2R)-1-(2,6-dimethylphenoxy)propan-2-amine | C₁₁H₁₇NO | ~179.26 | Contains phenoxy group, chiral |

This comparison illustrates how the subject compound fits within a family of structurally related amines, each with distinctive features that could influence their chemical reactivity, physical properties, and potential applications .

The structural differences between these compounds impact various properties such as:

-

Lipophilicity (LogP values)

-

Basicity of the amine group

-

Steric environment around the nitrogen atom

-

Hydrogen bonding capabilities

-

Potential pharmacokinetic profiles (if used in pharmaceutical applications)

Future Research Directions

Several promising avenues for future research involving (cyclobutylmethyl)(propan-2-yl)amine hydrochloride include:

Table 9: Proposed Future Research Directions

| Research Area | Specific Investigations | Potential Impact |

|---|---|---|

| Comprehensive Physicochemical Characterization | Determination of solubility profiles, pKa, crystal structure | Foundational data for applied research |

| Synthetic Methodology | Development of efficient, green synthesis routes | More sustainable and cost-effective production |

| Pharmaceutical Applications | Screening for biological activities, SAR studies | Potential therapeutic applications |

| Coordination Chemistry | Investigation of metal complex formation | Catalytic applications, new materials |

| Computational Studies | Modeling of conformational preferences, reactivity | Deeper understanding of structure-property relationships |

The unique structural features of this compound, particularly the combination of the cyclobutyl ring and isopropyl group, could make it valuable in structure-activity relationship studies for drug discovery. Additionally, exploring its potential as a synthetic intermediate or catalyst could reveal new applications in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume